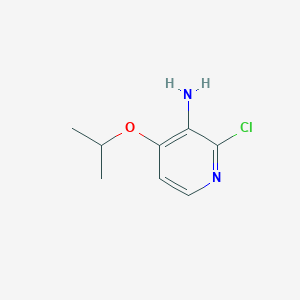

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine

CAS No.: 173435-39-7

Cat. No.: VC17523052

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 173435-39-7 |

|---|---|

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 186.64 g/mol |

| IUPAC Name | 2-chloro-4-propan-2-yloxypyridin-3-amine |

| Standard InChI | InChI=1S/C8H11ClN2O/c1-5(2)12-6-3-4-11-8(9)7(6)10/h3-5H,10H2,1-2H3 |

| Standard InChI Key | SNNFWLRRGFJXOE-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C(=NC=C1)Cl)N |

Introduction

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine is a complex organic compound belonging to the class of pyridine derivatives. It features a chlorine atom and a propan-2-yloxy group attached to the pyridine ring at specific positions, along with an amino group at the 3-position. This compound has garnered significant attention in chemical research due to its potential applications in pharmaceuticals and organic synthesis.

Key Characteristics:

-

Molecular Formula: C10H12ClN2O

-

Molecular Weight: Approximately 214.67 g/mol

-

Classification: Heterocyclic aromatic compound and amine

Synthesis of 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine

The synthesis of this compound can be achieved through several methods. A common approach involves the nucleophilic substitution of 2-chloro-4-pyridinamine with isopropanol in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction typically requires heating to facilitate the formation of the ether bond.

Synthesis Steps:

-

Starting Materials: 2-Chloro-4-pyridinamine and isopropanol.

-

Catalyst/Reagent: Sodium hydroxide or potassium carbonate.

-

Reaction Conditions: Heating is necessary to facilitate the reaction.

Potential Applications

This compound is of interest in pharmaceutical research due to its potential biological activity. The presence of the chlorine atom and propan-2-yloxy group may influence its lipophilicity and membrane permeability, facilitating cellular uptake and interaction with specific molecular pathways.

Mechanism of Action:

-

Biological Targets: Enzymes or receptors.

-

Potential Effects: Modulation of enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects.

Research Findings and Future Directions

Research on 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine is ongoing, focusing on its synthesis methods and potential applications in drug development. Further studies are needed to fully explore its biological activity and potential therapeutic uses.

Future Research Directions:

-

Biological Activity Studies: Investigate interactions with specific enzymes or receptors.

-

Synthetic Method Optimization: Improve synthesis efficiency and yield.

-

Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume